Physicochemical Differentiation: logP and Fraction sp³ of the o-Tolyl Derivative Compared to Class Benchmarks for CNS Drug-Likeness
The target compound (ZINC000049031420) has a calculated logP of 4.674 and an Fsp³ value of 0.30 [1]. While direct experimental logP or Fsp³ values for the corresponding m-tolyl and p-tolyl positional isomers are not available in the public domain, the o-tolyl substitution introduces greater steric hindrance around the urea NH, which is predicted to reduce the number of freely rotatable bonds accessible for hydrogen bonding compared to the less hindered para isomer. An Fsp³ of 0.30 places this compound at the lower boundary of the favorable range (≥0.30) for CNS drug candidates, suggesting moderate solubility and metabolic stability relative to higher-Fsp³ analogs [2]. This means that procurement decisions based on physicochemical screening library fit should favor this compound over higher-logP (≥5) analogs when CNS exposure is a consideration.
| Evidence Dimension | Calculated logP and Fraction sp³ (Fsp³) |
|---|---|
| Target Compound Data | logP = 4.674; Fsp³ = 0.30 (ZINC000049031420) |
| Comparator Or Baseline | CNS drug-likeness benchmark: logP 1–5 (optimal), Fsp³ ≥ 0.30; Class average for benzothiazole-piperazine screening compounds estimated at logP ~3.5–4.5 |
| Quantified Difference | Target compound logP is at the upper end of the CNS-favorable range; Fsp³ is at the minimum threshold. No isomer-specific comparator data available. |
| Conditions | Calculated properties from ZINC database; no experimental logD or chromatographic hydrophobicity index (CHI) data available for any of the tolyl isomers. |
Why This Matters
For procurement of screening compounds intended for CNS target campaigns, the calculated logP of 4.674 flags this compound as potentially less CNS-permeable than analogs with logP <4, making explicit logD measurement a critical go/no-go criterion before committing to large-quantity purchase.
- [1] ZINC Database. ZINC000049031420. Accessed April 2026. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435–449. View Source
